molecular formula C17H24N4O2S B4282069 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide

4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide

Cat. No. B4282069
M. Wt: 348.5 g/mol
InChI Key: REFAGQRUFACRES-CPNJWEJPSA-N
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Description

4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide, also known as BPEB, is a novel compound that has garnered significant attention in scientific research due to its potential therapeutic applications. BPEB is a hydrazone derivative that has been synthesized using a simple and efficient method.

Mechanism of Action

The mechanism of action of 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide is not fully understood. However, studies have shown that 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, oxidative stress, and cancer cell growth. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has also been shown to inhibit the activity of protein kinase B (Akt), which is involved in cancer cell growth.
Biochemical and Physiological Effects
4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has been shown to have several biochemical and physiological effects. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has been shown to reduce oxidative stress and protect against DNA damage. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has several advantages for lab experiments. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide is easy to synthesize and can be synthesized on a large scale. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide is also stable and can be stored for long periods without degradation. However, 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has some limitations for lab experiments. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide is not water-soluble, which can make it difficult to administer in vivo. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide research. One future direction is to investigate the potential of 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide as a therapeutic agent for cancer. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has been shown to inhibit the growth of cancer cells, and further studies are needed to determine its effectiveness in vivo. Another future direction is to investigate the potential of 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide as a therapeutic agent for neurodegenerative diseases. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has been shown to have neuroprotective effects and can improve cognitive function, and further studies are needed to determine its effectiveness in vivo. Finally, future studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide to determine its optimal dosage and administration route in vivo.
Conclusion
In conclusion, 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide is a novel compound that has potential therapeutic applications. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has several advantages for lab experiments, including ease of synthesis and stability. However, 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide also has some limitations for lab experiments, including low bioavailability. Further studies are needed to determine the full potential of 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide as a therapeutic agent for various diseases.

Scientific Research Applications

4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. Several studies have shown that 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide exhibits anti-inflammatory, antitumor, and antioxidant activities. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. 4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide has also been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

4-butyl-N-[(E)-1-(1,5-dimethylpyrazol-4-yl)ethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-5-6-7-15-8-10-16(11-9-15)24(22,23)20-19-13(2)17-12-18-21(4)14(17)3/h8-12,20H,5-7H2,1-4H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFAGQRUFACRES-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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